Sunifiram

Vue d'ensemble

Description

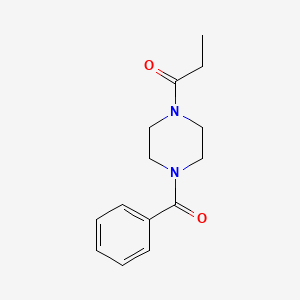

Sunifiram, également connu sous le nom de DM-235, est une molécule synthétique appartenant à la famille des pipérazines. C’est un composé nootropique relativement nouveau qui a suscité l’attention pour ses propriétés potentielles d’amélioration cognitive. This compound est structurellement similaire aux nootropiques de la racetam mais est beaucoup plus puissant, étant environ 1 000 fois plus fort que le piracétam . Il a été synthétisé pour la première fois en 2000 par des scientifiques de l’Université de Florence en Italie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Sunifiram est synthétisé par une série de réactions chimiques impliquant la pipérazine et l’acide benzoïque. L’une des étapes clés de sa synthèse est l’amidation de condensation de la pipérazine avec l’acide benzoïque utilisant le HATU (1-[Bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) comme réactif de couplage . Cette réaction est généralement réalisée dans un système de microréacteur à écoulement continu, ce qui permet un contrôle précis des conditions réactionnelles et une amélioration de l’efficacité réactionnelle .

Méthodes de production industrielle

Ces systèmes offrent des avantages tels qu’une efficacité réactionnelle accrue, un meilleur contrôle des conditions réactionnelles et la possibilité d’augmenter la production .

Analyse Des Réactions Chimiques

Types de réactions

Sunifiram subit diverses réactions chimiques, notamment :

Amidation de condensation : L’étape clé de sa synthèse, impliquant la réaction de la pipérazine avec l’acide benzoïque.

Oxydation et réduction :

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant son cycle pipérazine.

Réactifs et conditions courants

Amidation de condensation : HATU comme réactif de couplage, généralement dans un système de microréacteur à écoulement continu.

Oxydation et réduction : Des oxydants courants (par exemple, le peroxyde d’hydrogène) et des réducteurs (par exemple, le borohydrure de sodium) peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Le principal produit formé à partir de la réaction d’amidation de condensation est la N-benzoylpipérazine, un intermédiaire important dans la synthèse du this compound .

Applications de la recherche scientifique

This compound a montré un potentiel dans diverses applications de recherche scientifique, notamment :

Amélioration cognitive : Des études sur les animaux ont démontré que this compound peut améliorer l’apprentissage et la mémoire, ce qui en fait un traitement potentiel des déficits cognitifs.

Troubles neurologiques : Des recherches préliminaires suggèrent que this compound pourrait être efficace dans le traitement de troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et l’amnésie.

Effets nootropiques : This compound est censé améliorer la concentration, la motivation et la clarté mentale, ce qui en fait un nootropique populaire auprès des utilisateurs.

Applications De Recherche Scientifique

Sunifiram (DM-235) is an experimental nootropic drug showing potential in enhancing cognitive function and treating memory impairments . It is a pyrrolidone derivative, structurally related to piracetam, and was initially developed for neurodegenerative disorders like Alzheimer's disease .

Scientific Research Applications

- Cognitive Enhancement: this compound has been studied for its potential to improve learning and memory . Preclinical studies suggest it may enhance cognitive function, but clinical trials are needed to confirm its efficacy and safety in humans .

- Synaptic Function Improvement: Studies on the hippocampal CA1 region in mice indicate that this compound enhances N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) . This enhancement occurs by increasing the phosphorylation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and NMDA receptors, mediated through calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα) activation .

- Potential Treatment for Depression: this compound may treat depression . Research indicates that chronic administration of ZSET1446, a derivative of this compound, to OBX mice improved neurogenesis, cognitive performance, and reduced depressive behaviors, possibly through nicotinic acetylcholine receptors .

- Amnesia Prevention: Animal studies have shown this compound to have antiamnesic effects, with significantly higher potency than piracetam in preventing amnesia induced by scopolamine .

Mécanisme D'action

Sunifiram agit principalement en améliorant l’activité du récepteur AMPA, un type de récepteur du glutamate dans le cerveau . Cette interaction stimule la libération de glutamate, le principal neurotransmetteur excitateur, favorisant une communication neuronale accrue . De plus, this compound stimule les voies CaMKII (protéine kinase II dépendante du calcium/calmoduline) et PKCα (protéine kinase C alpha), qui sont cruciales pour les processus d’apprentissage et de mémoire .

Comparaison Avec Des Composés Similaires

Sunifiram est structurellement similaire à d’autres composés nootropiques tels que :

Piracétam : Bien que les deux composés améliorent la fonction cognitive, this compound est beaucoup plus puissant.

Unifiram (DM-232) : Un autre dérivé de la pipérazine, Unifiram partage des similitudes structurelles avec this compound mais possède un profil chimique différent.

Sapunifiram (MN-19) : Un analogue de this compound, Sapunifiram présente également des propriétés d’amélioration cognitive.

L’unicité de this compound réside dans sa grande puissance et sa capacité à améliorer la fonction cognitive par le biais de multiples voies, ce qui en fait un candidat prometteur pour de futures recherches et développements.

Activité Biologique

Sunifiram, chemically known as DM235, is a novel pyrrolidone derivative and a potent nootropic compound that has garnered attention for its cognitive-enhancing properties. It is structurally related to piracetam, one of the first nootropics discovered. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and relevant research findings.

This compound primarily acts through modulation of the N-methyl-D-aspartate receptor (NMDAR) and enhancement of long-term potentiation (LTP) in the hippocampus. The following key mechanisms have been identified:

- NMDAR Activation : this compound enhances NMDAR-dependent synaptic function, leading to increased LTP in the hippocampal CA1 region. This effect is dose-dependent, peaking at concentrations around 10 nM .

- Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Activation : The compound stimulates CaMKII activity, which is crucial for synaptic plasticity and memory formation .

- Protein Kinase Cα (PKCα) Modulation : this compound increases PKCα phosphorylation, which further contributes to the enhancement of synaptic efficacy and LTP .

Cognitive Enhancements

Numerous studies have demonstrated this compound's potential in improving cognitive deficits:

- Memory Improvement in OBX Mice : In olfactory bulbectomized (OBX) mice, which model memory impairment similar to Alzheimer's disease, this compound administration significantly improved spatial reference memory and restored hippocampal LTP. The treatment also normalized the phosphorylation levels of key proteins involved in synaptic function .

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Moriguchi et al. (2013) | OBX Mice | 0.01-1.0 mg/kg | Improved memory deficits; restored LTP; enhanced CaMKII and PKCα activity |

| Gualtieri et al. (2022) | Rat Adipocytes | Varies | Increased NO production; bell-shaped dose-response curve; involvement of α7 nicotinic receptors |

Long-Term Potentiation Studies

In electrophysiological experiments using mouse hippocampal slices, this compound was shown to enhance LTP through the activation of NMDARs and subsequent signaling pathways:

- Dose-Response Relationship : A bell-shaped curve was observed with maximal LTP enhancement at 10 nM concentration .

- Inhibition Studies : The effects of this compound were inhibited by specific antagonists like 7-chloro-kynurenic acid, indicating its reliance on glycine-binding sites on NMDARs .

Case Studies and Clinical Implications

While most studies have been conducted in animal models, the implications for human use are significant. The potential therapeutic applications of this compound include:

- Cognitive Decline in Neurodegenerative Diseases : Given its effects on memory enhancement and synaptic plasticity, this compound may serve as a candidate for treating conditions like Alzheimer's disease.

- Mood Disorders : Although some studies have suggested limited effects on depressive behaviors in OBX mice, further research is needed to explore its efficacy in mood regulation.

Propriétés

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWDUFJCINDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400996 | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314728-85-3 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sunifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sunifiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.